molecular formula C20H20O4 B13876280 Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate

Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate

Cat. No.: B13876280
M. Wt: 324.4 g/mol
InChI Key: MMYMGBUOSQASMA-UHFFFAOYSA-N
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Description

Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate is a chromene-derived compound characterized by a 2,3-dihydrochromen core substituted with a phenylmethoxy group at position 7 and an ethyl acetate moiety at position 2. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate

InChI

InChI=1S/C20H20O4/c1-2-22-20(21)12-16-10-11-23-19-13-17(8-9-18(16)19)24-14-15-6-4-3-5-7-15/h3-9,12-13H,2,10-11,14H2,1H3

InChI Key

MMYMGBUOSQASMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCOC2=C1C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 7-phenylmethoxy-2,3-dihydrochromen-4-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The chromene ring can be oxidized to form corresponding quinones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The chromene ring system can interact with biological macromolecules such as enzymes and receptors, modulating their activity. The phenylmethoxy group may enhance the compound’s binding affinity and specificity towards its targets. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to ethyl acetate derivatives with heterocyclic or aromatic cores, focusing on substituent effects and physicochemical properties.

Table 1: Comparative Analysis of Key Compounds
Compound Name (Structure) Core Structure Key Substituents Notable Properties/Activities References
Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate (Target) Chromen Phenylmethoxy, ethyl acetate Enhanced lipophilicity, potential bioactivity
Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxyacetate Chromen Trifluoromethyl, dimethoxyphenyl High metabolic stability (CF₃ group)
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Benzofuran Bromo, ethyl sulfinyl Stabilized crystal structure via π-π interactions
Ethyl (2,3-dichloro-4-formylphenoxy)acetate Phenoxy Dichloro, formyl High reactivity (electron-withdrawing groups)
Ethyl 2-[2-phenyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl] acetate Imidazole Trimethoxyphenyl, phenyl Anticancer activity (tubulin inhibition)

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The phenylmethoxy group (target compound) donates electrons via resonance, increasing aromatic ring reactivity and interaction with biological targets . In contrast, trifluoromethyl () and dichloro/formyl groups () withdraw electrons, altering binding affinities and metabolic pathways .
    • Imidazole-based analogs () with trimethoxyphenyl substituents exhibit enhanced cytotoxicity due to improved hydrophobic interactions with tubulin .
  • Impact on Crystallinity and Stability :

    • The benzofuran derivative () forms stable crystals via π-π stacking (3.81 Å) and C–H···O hydrogen bonds, whereas chromene derivatives rely on van der Waals interactions for packing .

Research Findings and Data Tables

Table 2: Key Physicochemical Properties

Property Target Compound Ethyl 2-(5-bromo-3-ethyl-sulfinyl...)acetate Ethyl (2,3-dichloro-4-formylphenoxy)acetate
Molecular Weight (g/mol) ~354.4 343.24 301.10
LogP (Predicted) ~3.2 2.8 2.5
Hydrogen Bond Acceptors 4 5 4
Aromatic Interactions Moderate Strong (π-π stacking) Weak

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